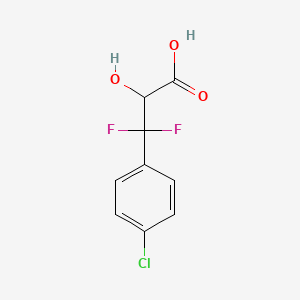
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid, also known as CF3DHPA, is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule with two enantiomers, (R)-CF3DHPA and (S)-CF3DHPA, and has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid varies depending on its application. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid beta peptides by binding to the hydrophobic pockets on the surface of the peptides. In herbicide and fungicide applications, this compound has been found to inhibit the activity of key enzymes involved in plant growth and development.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to fully understand its potential biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is its high purity and yield, which makes it a suitable building block for the synthesis of functional materials. However, one limitation is its relatively high cost compared to other building blocks.
Orientations Futures
There are several future directions for the study of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid. In medicine, further studies are needed to fully understand its potential therapeutic effects on Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to optimize its herbicidal and fungicidal activity and to minimize its potential environmental impact. In materials science, further studies are needed to explore its potential use as a building block for the synthesis of functional materials with novel properties and applications.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has shown promising results as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of the disease.
In agriculture, this compound has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of several weed species. It has also been studied for its potential use as a fungicide, as it has been found to exhibit antifungal activity against several plant pathogenic fungi.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJXGJKGEGKRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



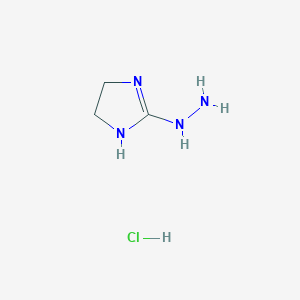
![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)



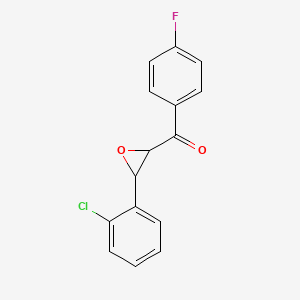

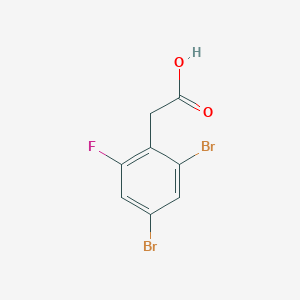
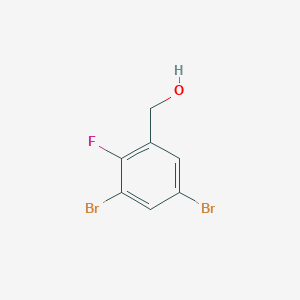


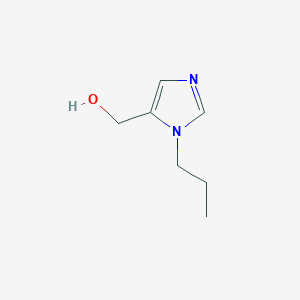

![1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B3042088.png)